bombesin (6-13), Tyr(6) methyl ester
Description
Overview of Bombesin-like Peptides and Their Receptors in Research Context
Bombesin-like peptides are a group of neuropeptides that are overexpressed in several types of cancer, making them a key focus of research. taylorandfrancis.com In mammals, the family includes two major peptides, GRP and NMB, which are structurally similar to the amphibian peptide bombesin (B8815690). mdpi.comnih.gov Their biological effects are mediated by three primary receptor subtypes: the gastrin-releasing peptide receptor (GRPr or BB2), the neuromedin B receptor (NMBR or BB1), and the bombesin receptor subtype 3 (BRS-3 or BB3), which is currently classified as an orphan receptor. doi.orgwikipedia.org These receptors are all G protein-coupled receptors that, upon activation, trigger various intracellular signaling pathways. pnas.org The development of new radioactive and nonradioactive bombesin derivatives is a key area of research for the diagnosis and treatment of tumors that overexpress these receptors. nih.gov
The gastrin-releasing peptide receptor (GRPr), also known as BB2, is a G protein-coupled receptor that is highly expressed in various tumor cells. taylorandfrancis.com It is particularly overexpressed in cancers of the prostate, breast, pancreas, and lung. taylorandfrancis.compnas.orgnih.gov GRPr mediates numerous physiological processes, including gastrointestinal motility, hormone release, and neurotransmission. pnas.org In the CNS, it is involved in regulating the circadian cycle, anxiety, fear, and memory. pnas.org Research has also identified GRPr's role in mediating non-histaminergic itch. taylorandfrancis.compnas.org
The compound at the center of this article, Bombesin (6-13), Tyr(6) methyl ester, also referred to as [D-Tyr6]bombesin(6-13) methyl ester, is a specific antagonist for the GRPr. atsjournals.orgpnas.orgnih.gov This antagonist has been instrumental in characterizing the function of GRPr. For instance, studies using this compound have helped to demonstrate that GRPr activation can induce membrane depolarization and excite neurons in the brain. nih.gov Furthermore, the radiolabeled version, 125I-[D-Tyr6]Bn(6-13)ME, serves as a high-affinity tool for studying GRPr, as it interacts specifically with this receptor subtype and is not internalized by the cell, unlike agonist ligands. nih.gov Research using this antagonist shows it binds to GRPr with a high affinity, exhibiting a dissociation constant (Kd) of approximately 1.4 nM. pnas.orgpnas.org
Table 1: Binding Affinity of Selected Ligands for the Gastrin-Releasing Peptide Receptor (GRPr) This table is interactive. You can sort the data by clicking on the headers.
| Compound | Receptor Subtype | Affinity (Ki/Kd) | Reference |
|---|---|---|---|
| This compound | GRPr | 1.4 nM (Kd) | pnas.orgpnas.org |
| Bombesin | GRPr | ~3.5 nM (EC50 for GRP) | pnas.org |
| Gastrin-Releasing Peptide (GRP) | GRPr | 3.1 nM (Kd) | pnas.org |
| Neuromedin B (NMB) | GRPr | 174 nM (Ki) | pnas.org |
| [D-Phe6] Bn 6-13 methyl ester | hGRP-R | 4 nM (IC50) | nih.gov |
| [Leu13, ψ13–14, Leu14]Bn6–14 | hGRP-R | 8 nM (IC50) | nih.gov |
The Neuromedin B receptor (NMBR), or BB1, is a G protein-coupled receptor that preferentially binds to Neuromedin B (NMB). doi.orgumn.eduumn.edu NMB is a decapeptide first identified in the spinal cord of pigs and is structurally related to GRP and bombesin. physiology.org The NMB/NMBR signaling axis is involved in a multitude of biological activities, including the regulation of the immune system, cell proliferation, tumorigenesis, and neurogenic inflammation. umn.eduumn.edu Research indicates that NMBR activation leads to phospholipase C activation, intracellular calcium mobilization, and protein kinase C activation. physiology.org Studies involving NMBR-knockout mice have been crucial in elucidating its biological roles, revealing its involvement in adipogenesis and resistance to diet-induced obesity in female mice. nih.govphysiology.org The development of NMB analogues is being explored as a potential strategy for creating new anti-influenza A virus agents. umn.eduumn.edu
Bombesin Receptor Subtype 3 (BRS-3), or BB3, is an orphan G protein-coupled receptor, meaning its endogenous ligand has not yet been identified. nih.govmdpi.comnih.gov It shares significant sequence homology with GRPr (51%) and NMBR (47%). mdpi.com Despite its name, BRS-3 binds known bombesin-related peptides with low affinity. wikipedia.org This receptor is encoded by a gene on the X chromosome in humans. nih.gov BRS-3 is implicated in regulating food intake, metabolic rate, body temperature, heart rate, and insulin (B600854) secretion. nih.gov The absence of BRS-3 in knockout mice leads to obesity, hypertension, and impaired glucose metabolism. nih.govresearchgate.net The availability of synthetic agonists and antagonists for BRS-3 has enabled researchers to study its functions even without knowing its natural ligand. mdpi.com
Rationale for Antagonist Development and Characterization in Bombesin Receptor Research
The development and characterization of antagonists for bombesin receptors are fundamental to advancing research in this field. Antagonists are invaluable tools for several reasons. Firstly, they allow for the precise dissection of the physiological and pathological roles of each receptor subtype. nih.gov By selectively blocking a specific receptor, researchers can determine its contribution to a particular biological process. For example, the GRPr-specific antagonist, this compound, has been used to inhibit bombesin-induced effects, thereby confirming the involvement of GRPr in those actions. atsjournals.orgnih.gov
Secondly, receptor antagonists are crucial for characterizing the receptors themselves. nih.gov Radiolabeled antagonists, such as 125I-[D-Tyr6]Bn(6-13)ME, are used in binding assays to determine receptor density and affinity in various tissues and cell lines. pnas.orgnih.gov Unlike agonists, which can be internalized upon binding, antagonists typically remain on the cell surface, providing a more accurate measure of the total number of receptors. nih.gov
Finally, bombesin receptor antagonists hold significant therapeutic potential. nih.gov Given the overexpression of bombesin receptors in numerous cancers, antagonists can be used to block the growth-promoting effects of endogenous ligands. nih.govpnas.org Furthermore, antagonists can be conjugated to cytotoxic agents or radioisotopes to specifically target and destroy tumor cells, a strategy known as peptide receptor radionuclide therapy (PRRT). nih.gov The development of potent and selective antagonists, such as RC-3095 for GRPr, is a key focus of anti-cancer drug development. nih.govpnas.orgmedchemexpress.com
Properties
CAS No. |
149440-24-4 |
|---|---|
Molecular Formula |
C10H12N2 |
Synonyms |
bombesin (6-13), Tyr(6) methyl ester |
Origin of Product |
United States |
Pharmacological Characterization of Bombesin 6 13 , Tyr 6 Methyl Ester
Receptor Binding Affinity and Selectivity of Bombesin (B8815690) (6-13), Tyr(6) Methyl Ester
Bombesin (6-13), Tyr(6) methyl ester, often seen in its D-isomer form [D-Tyr6]bombesin(6-13) methyl ester, is a synthetic peptide fragment that has been instrumental in the characterization of bombesin receptors. It functions as a high-affinity antagonist, particularly for the gastrin-releasing peptide receptor (GRPr), also known as the BB2 receptor subtype. nih.govatsjournals.org Its pharmacological profile has been extensively studied through various binding assays to determine its affinity, capacity, and selectivity for the different bombesin receptor subtypes.
Equilibrium binding studies are fundamental in quantifying the interaction between a ligand, such as this compound, and its receptor. These studies typically involve incubating a radiolabeled form of the ligand with a tissue or cell preparation expressing the target receptor until the binding reaches a steady state.
The dissociation constant (Kd) is a measure of a ligand's binding affinity for a receptor; a lower Kd value signifies a higher binding affinity. Studies using the radiolabeled antagonist, ¹²⁵I-[D-Tyr⁶]bombesin(6-13) methyl ester, have consistently demonstrated its high affinity for the gastrin-releasing peptide receptor (GRPr).
In membranes from mouse fibroblasts genetically engineered to express the GRPr, Scatchard analysis revealed a single high-affinity binding site for the antagonist. pnas.orgnih.gov The calculated dissociation constant (Kd) from these experiments was 1.4 nM ± 0.4. pnas.orgnih.govnih.govpnas.orgresearchgate.net This high affinity allows the compound to effectively occupy and block the receptor at nanomolar concentrations. Data from the IUPHAR/BPS Guide to PHARMACOLOGY corroborates this high affinity, listing a pKd of 9.3, which translates to a Kd of approximately 0.5 nM. bris.ac.ukguidetopharmacology.org Another source reports a pKd of 9.0, corresponding to a Kd of 1.1 nM. guidetopharmacology.org Unlike receptor agonists, the binding affinity of this antagonist is not affected by the presence of guanine (B1146940) nucleotides, indicating its interaction is independent of the receptor's G-protein coupling state. nih.gov
Table 1: Dissociation Constants (Kd) for [D-Tyr⁶]Bombesin (6-13) Methyl Ester
| Preparation | Radioligand | Kd | pKd | Source(s) |
|---|---|---|---|---|
| Mouse Fibroblast Membranes (expressing GRPr) | ¹²⁵I-[D-Tyr⁶]Bn(6-13)ME | 1.4 ± 0.4 nM | - | pnas.orgnih.govnih.gov |
| Mouse GRPr | ¹²⁵I-[D-Tyr⁶]Bn(6-13)ME | ~0.5 nM | 9.3 | bris.ac.ukguidetopharmacology.org |
Receptor capacity, or Bmax, represents the total number of binding sites in a given preparation and provides insight into receptor density. Studies using ¹²⁵I-[D-Tyr⁶]bombesin(6-13) methyl ester have been used to quantify the number of GRPr sites.
In urea-extracted membrane preparations from mouse fibroblasts expressing the GRPr, the Bmax was determined to be between 15 and 22 picomoles of receptor per milligram of protein. pnas.orgnih.govnih.gov This represented a two- to three-fold enrichment of receptor sites compared to the unextracted membranes, demonstrating the utility of this antagonist for quantifying receptor populations. pnas.orgnih.gov In contrast to studies with radiolabeled agonists, which can sometimes show a higher number of apparent binding sites due to receptor internalization, the antagonist provides a more accurate measure of cell surface receptor density. nih.gov For instance, in studies on AR42J and 3T3 cells, a radiolabeled agonist identified a greater number of bombesin receptors than the radiolabeled antagonist when using whole cells, a discrepancy that vanished when using cell membranes, suggesting the antagonist does not induce internalization. nih.gov
Table 2: Receptor Capacity (Bmax) Determined with [D-Tyr⁶]Bombesin (6-13) Methyl Ester
| Preparation | Radioligand | Bmax (Receptor Density) | Source(s) |
|---|
Competitive binding assays are used to determine the affinity of non-radiolabeled compounds by measuring their ability to displace a radiolabeled ligand from the receptor. These experiments are crucial for establishing the potency of a compound relative to others and for defining its receptor subtype selectivity.
Competition experiments using ¹²⁵I-[D-Tyr⁶]bombesin(6-13) methyl ester as the radioligand confirm the pharmacological identity of the GRPr. When various unlabeled bombesin-related peptides were used to displace the radiolabeled antagonist, a distinct rank order of potency was observed. pnas.orgnih.gov The natural amphibian peptide bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), were potent displacers, while neuromedin B (NMB) was significantly less effective. pnas.orgnih.govpnas.org The characteristic potency ranking for the GRPr is: Bombesin ≥ Gastrin-Releasing Peptide >> Neuromedin B. pnas.orgnih.gov This profile confirms that the binding site labeled by the antagonist is indeed the GRP-preferring receptor.
Table 3: Competitive Binding Affinities at the Gastrin-Releasing Peptide Receptor (GRPr)
| Competing Ligand | Cell/Membrane Preparation | IC₅₀ / Kᵢ | Source(s) |
|---|---|---|---|
| Gastrin-Releasing Peptide (GRP) | NCM460-HIGH Cells | Kᵢ: 0.7 ± 0.1 nM | researchgate.net |
| Neuromedin B (NMB) | NCM460-HIGH Cells | Kᵢ: 244 ± 27 nM | researchgate.net |
| [D-Phe⁶]-Bombesin Methyl Ester* | NCM460-HIGH Cells | Kᵢ: 0.9 ± 0.1 nM | researchgate.net |
| Bombesin | Mouse Fibroblast Membranes (GRPr) | Potency ≥ GRP | pnas.orgnih.gov |
| Gastrin-Releasing Peptide (GRP) | Mouse Fibroblast Membranes (GRPr) | Potency >> NMB | pnas.orgnih.gov |
| Neuromedin B (NMB) | Mouse Fibroblast Membranes (GRPr) | Low Potency | pnas.orgnih.gov |
*Note: [D-Phe⁶]-Bombesin Methyl Ester is a closely related analog.
A key pharmacological feature of [D-Tyr⁶]bombesin(6-13) methyl ester and its close analog, [D-Phe⁶]bombesin(6-13) methyl ester, is their high selectivity for the GRPr (BB2) subtype over the other two mammalian bombesin receptors: the neuromedin B-preferring receptor (NMBR or BB1) and the orphan bombesin receptor subtype-3 (BRS-3 or BB3). nih.govnih.gov
Studies comparing binding across different tissues and receptor subtypes have highlighted this selectivity. For example, the radiolabeled antagonist ¹²⁵I-[D-Tyr⁶]Bn(6-13)ME showed high-affinity binding to rat pancreatic acinar membranes, which are rich in GRPr, but not to esophageal muscularis mucosa membranes, which primarily express NMBR. nih.gov Functional studies in cat gastrointestinal tissues further support this; the [D-Phe⁶] analog effectively blocked contractions mediated by GRPr but had no effect on those mediated by NMBR. nih.gov
Quantitative analysis provides a stark illustration of this selectivity. A review of binding affinities shows that [D-Phe⁶]Bn 6-13 methyl ester has a high affinity for the BB2 receptor (Ki of 4 nM), but its affinity for the BB1 and BB3 receptors is dramatically lower, with Ki values of >10,000 nM and 5,300 nM, respectively. nih.govnih.gov This represents a selectivity of over 1000-fold for the BB2 subtype compared to the other receptors, establishing this compound as a highly specific tool for studying GRPr. nih.govnih.gov
Table 4: Cross-Reactivity Profile of [D-Phe⁶]Bombesin (6-13) Methyl Ester
| Receptor Subtype | Common Name | Binding Affinity (Kᵢ) | Selectivity vs. BB2 | Source(s) |
|---|---|---|---|---|
| BB1 | NMB Receptor | >10,000 nM | >2500-fold | nih.govnih.gov |
| BB2 | GRP Receptor | 4 nM | - | nih.govnih.gov |
Competitive Ligand Displacement Analysis
Functional Antagonism in Receptor Signaling Pathways
This compound, also known as [D-Tyr(6)]BN(6-13) methyl ester, is a synthetic peptide analog that functions as a potent and selective antagonist for the gastrin-releasing peptide receptor (GRPR), also known as the BB2 receptor. Its antagonistic properties are characterized by its ability to bind to the GRPR and inhibit the downstream signaling cascades typically initiated by the binding of natural agonists like gastrin-releasing peptide (GRP) and bombesin (BN). This blockade of receptor function prevents a range of physiological responses mediated by GRPR activation.
The gastrin-releasing peptide receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq family of G proteins. guidetopharmacology.orgfrontiersin.org The binding of an agonist to the GRPR induces a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gα subunit, leading to its activation. As an antagonist, this compound blocks this initial step of signal transduction.
The inhibitory effect of this compound on G protein coupling can be quantified using a Guanosine 5'-O-(3-thiotriphosphate) (GTPγS) binding assay. This assay measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS. In the presence of an agonist like GRP, GRPR-catalyzed binding of [³⁵S]GTPγS to G proteins increases significantly.
Research has utilized a radiolabeled version of the antagonist, ¹²⁵I-labeled [d-Tyr⁶]bombesin(6–13) methyl ester, to characterize GRPR binding sites in membrane preparations. pnas.orgnih.govnih.gov Studies using an in situ reconstitution assay with membranes from mouse fibroblasts expressing the GRPR have demonstrated that agonist-stimulated GTPγS binding is a key measure of receptor activation. pnas.orgnih.gov While these studies primarily used the antagonist to quantify receptor numbers, its function is to occupy the receptor's binding site, thereby preventing the agonist from inducing the G protein activation measured by the GTPγS assay. The antagonist itself does not stimulate GTPγS binding, confirming its lack of agonist activity. nih.gov
Table 1: GTPγS Binding Assay Experimental Details
| Component | Description | Source |
| Receptor Source | Membranes from mouse fibroblasts (Balb 3T3 cells) expressing the GRPr. | pnas.org |
| Agonist | Gastrin-Releasing Peptide (GRP) used to stimulate the receptor. | pnas.orgnih.gov |
| Antagonist | ¹²⁵I-labeled [d-Tyr⁶]bombesin(6–13) methyl ester used to quantify receptor sites. | pnas.orgnih.gov |
| G Protein | Purified G protein subunits (e.g., Gαq, Gβγ) reconstituted with membranes. | pnas.orgnih.gov |
| Readout | Measurement of receptor-catalyzed binding of [³⁵S]GTPγS to the Gα subunit. | nih.gov |
Bombesin receptors, including the GRPR, are known to couple primarily to the Gαq/11 and Gα12/13 families of G proteins. guidetopharmacology.orgfrontiersin.org Reconstitution experiments have provided direct evidence for this selectivity. When GRPR-expressing membranes were reconstituted with purified Gα subunits, GRP-stimulated [³⁵S]GTPγS binding was observed only in the presence of Gαq. pnas.orgnih.gov No significant receptor-catalyzed nucleotide exchange was detected with other Gα subunits, such as the pertussis toxin-sensitive Gαi/o or the retinal-specific Gαt. pnas.orgnih.gov
These findings demonstrate that the GRPR functionally couples to Gαq but not to other G protein families. pnas.org By acting as a GRPR-specific antagonist, this compound selectively inhibits the signaling pathways initiated by the Gαq subunit, preventing the activation of its downstream effectors.
The activation of the Gαq subunit by the GRPR initiates a well-defined intracellular signaling cascade. The primary effector for Gαq is Phospholipase C (PLC). frontiersin.orgnih.gov The functional antagonism of this compound is evident in its ability to suppress this cascade.
Upon activation by Gαq, Phospholipase C catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.govresearchgate.net This activation is a hallmark of bombesin receptor signaling. frontiersin.orgnih.gov Antagonists of the GRPR are evaluated by their ability to inhibit agonist-stimulated PLC activation, which can be measured by quantifying the production of inositol phosphates (IP). nih.govnih.gov
Studies on various cell lines have shown that selective GRPR antagonists, including peptide analogs like this compound, effectively block the increase in IP production stimulated by agonists like GRP. nih.govphysiology.org This inhibition demonstrates that the antagonist prevents the receptor from productively engaging with and activating the Gαq-PLC signaling axis.
The diacylglycerol (DAG) produced by PLC activation serves as a crucial activator for Protein Kinase C (PKC). nih.gov Therefore, the inhibition of PLC by this compound subsequently prevents the activation of PKC-dependent pathways. Research has shown that bombesin-induced physiological effects, such as hypothermia, are mediated by the activation of PKC. nih.gov
Pretreatment with this compound has been shown to inhibit these bombesin-induced effects. nih.gov Furthermore, the anorexic effects of bombesin, which are completely inhibited by this antagonist, are also partially blocked by PKC inhibitors. nih.govresearchgate.net This indicates that the antagonist's blockade of the GRPR prevents the downstream activation of PKC, thereby inhibiting the cellular and physiological responses regulated by this pathway. nih.govnih.gov
Table 2: Summary of Antagonistic Effects on Signaling Pathways
| Signaling Step | Agonist Effect (e.g., Bombesin, GRP) | Effect of this compound | Source |
| G Protein Coupling | Stimulates GTPγS binding to Gαq. | Inhibits agonist-stimulated GTPγS binding. | pnas.orgnih.gov |
| Phospholipase C (PLC) | Activates PLC, leading to IP₃ and DAG production. | Inhibits agonist-stimulated IP production. | nih.govnih.gov |
| Protein Kinase C (PKC) | Activates PKC via DAG. | Prevents downstream PKC activation and associated physiological effects. | nih.govnih.gov |
Modulation of Intracellular Signal Transduction Cascades
Influence on Tyrosine Kinase and Mitogen-Activated Protein Kinase (MAPK) Signaling
The bombesin (BN) receptor system, which this compound acts upon as an antagonist, is known to involve various downstream signaling cascades. nih.gov Research in the central nervous system of rats aimed to elucidate the pathways involved in bombesin-induced hypothermia. nih.gov In these studies, the administration of specific inhibitors was used to probe the involvement of different kinases.
The use of genistein, a tyrosine kinase inhibitor, and PD98059, a MAPK inhibitor, showed a tendency to suppress the effects induced by bombesin. nih.gov However, this suppression was not statistically significant, suggesting that while these pathways may be involved, their role might not be primary or that the experimental conditions were not sufficient to demonstrate a strong dependency. nih.gov This indicates a complex signaling network where multiple pathways, including protein kinase C (PKC), are likely involved in mediating the physiological responses to bombesin receptor activation. nih.gov
Table 1: Effect of Kinase Inhibitors on Bombesin-Induced Effects
| Inhibitor | Target Kinase | Observed Effect on BN-induced Hypothermia | Significance |
|---|---|---|---|
| Genistein | Tyrosine Kinase | Tendency to suppress | Not significant |
Receptor Internalization Dynamics
Receptor internalization is a critical process for regulating signal transduction. It involves the removal of receptors from the cell surface, which can lead to desensitization or downregulation. The role of bombesin antagonists, such as this compound, in this process is a key area of pharmacological investigation.
Comparison with Agonist-Induced Receptor Internalization
This compound is identified as a gastrin-releasing peptide (GRP) receptor antagonist. nih.gov Agonists like bombesin and GRP typically induce robust receptor internalization upon binding. Antagonists, by their nature, block the action of agonists. In the context of the studies on bombesin-induced hypothermia, pretreatment with [D-Tyr(6)]BN(6-13)methylester inhibited the effects of the agonists bombesin and neuromedin B (NMB). nih.gov This antagonistic action implies that it prevents the conformational changes in the receptor that are necessary for signal transduction and, consequently, for agonist-induced internalization.
Role of this compound in Receptor Trafficking Mechanisms
By acting as a GRP receptor antagonist, this compound plays a direct role in modulating receptor availability on the cell surface. nih.gov Its primary mechanism in receptor trafficking is inhibitory; it occupies the receptor binding site without initiating the downstream signals that lead to internalization. This blockade effectively keeps the receptor on the cell surface but in an inactive state, preventing agonists from binding and triggering the endocytic machinery that would normally remove the receptor from the membrane for degradation or recycling.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| [D-Tyr(6)]BN(6-13)methylester |
| Bombesin (BN) |
| Chelerythrine |
| Gastrin-Releasing Peptide (GRP) |
| Genistein |
| Go6983 |
| GF109203X |
| Neuromedin B (NMB) |
| PD98059 |
| Phorbol-12,13-dibutyrate |
| Staurosporine |
Structure Activity Relationship Sar Studies of Bombesin 6 13 , Tyr 6 Methyl Ester
Design and Synthetic Methodologies for Bombesin (B8815690) Receptor Antagonists
The design of bombesin receptor antagonists, including bombesin (6-13), Tyr(6) methyl ester, is a strategic endeavor aimed at modifying the native bombesin sequence to switch its function from agonist to antagonist while retaining high receptor affinity. The primary strategy involves alterations at key positions within the C-terminal fragment of bombesin, which is the minimal sequence required for receptor binding.
The synthesis of this compound and related analogs is predominantly achieved through solid-phase peptide synthesis (SPPS) . nih.govnih.gov This well-established methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a standard approach in this process. snmjournals.org For the synthesis of this compound, the process would involve the sequential coupling of the appropriate protected amino acids, starting from the C-terminal leucine, followed by histidine, glycine, valine, alanine, tryptophan, glutamine, and finally D-tyrosine at position 6. The C-terminal methyl ester is typically introduced by cleaving the completed peptide from the resin under acidic conditions in the presence of methanol. This method offers high efficiency and allows for the straightforward purification of the final peptide product using techniques such as high-performance liquid chromatography (HPLC). nih.gov
Contribution of D-Tyrosine at Position 6 to Antagonist Properties and Receptor Specificity
The substitution of the native L-amino acid at position 6 with a D-amino acid, specifically D-Tyrosine (D-Tyr), is a cornerstone of the antagonist design for this compound. This single stereochemical inversion is critical in converting the peptide from an agonist to an antagonist. While the native bombesin peptide activates the receptor upon binding, the presence of a D-amino acid at position 6 is thought to induce a conformational change in the peptide backbone that prevents the receptor from adopting its active signaling state.
Role of Methyl Ester Modification in Receptor Interaction and Binding Kinetics
The modification of the C-terminus is another critical determinant of the pharmacological properties of bombesin analogs. In this compound, the replacement of the native C-terminal amide with a methyl ester group plays a pivotal role in its antagonist profile and receptor interaction.
Research has shown that des-Met14-methyl ester bombesin analogs are potent antagonists that are often devoid of the residual agonist activity that can be observed with other C-terminal modifications. nih.gov The nature of the C-terminal substitution is crucial for both receptor affinity and the ability to elicit a biological response. nih.gov Comparative studies have demonstrated that methyl and ethyl ester analogs are potent antagonists. nih.gov For instance, [D-Phe6]Bn(6-13) methyl ester was found to be a more potent antagonist than the corresponding propylamide analog in certain assays. nih.gov The methyl ester modification, by neutralizing the negative charge of the C-terminal carboxyl group, increases the hydrophobicity of the peptide, which can influence its binding to the receptor. guidetopharmacology.org This alteration at the C-terminus, in conjunction with the D-amino acid at position 6, appears to stabilize the peptide in a conformation that allows for high-affinity binding without inducing the conformational changes in the receptor required for signal transduction.
Comparative SAR with Other Truncated Bombesin Analogs and Derivatives
The structure-activity relationship of this compound is best understood in the context of other truncated bombesin analogs. The systematic modification of the bombesin C-terminal fragment has yielded a wealth of data on the structural requirements for receptor binding and antagonism.
Truncation of the full-length bombesin peptide to the C-terminal octapeptide (bombesin 7-14) or heptapeptide (B1575542) (bombesin 8-14) retains biological activity. nih.gov The key modifications that confer antagonist properties are typically the substitution at position 6 and the alteration of the C-terminus.
| Compound Name | Position 6 | C-Terminal Modification | Receptor Affinity (IC50/Ki) | Receptor Subtype Selectivity |
| [D-Phe6]Bn(6-13)amide | D-Phe | Amide | 12 nM (IC50 for 125I-GRP binding) nih.gov | GRP-R antagonist |
| [D-Phe6]Bn(6-13)propylamide | D-Phe | Propylamide | 3 nM (IC50 for 125I-GRP binding) nih.gov | GRP-R antagonist |
| [D-Phe6]Bn(6-13)methylester | D-Phe | Methyl Ester | 5 nM (IC50 for 125I-GRP binding) nih.gov | GRP-R antagonist |
| [D-Phe6,D-Ala11]Bn(6-13)OMe | D-Phe | Methyl Ester | 2.8 nM (Ki) nih.gov | GRP-R antagonist, no affinity for NMB-R |
| [D-pentafluoro-Phe6,D-Ala11]Bn(6-13)OMe | D-pentafluoro-Phe | Methyl Ester | 3.6 nM (Ki) nih.gov | GRP-R antagonist, no affinity for NMB-R |
| [D-Tyr6]bombesin(6-13) methyl ester | D-Tyr | Methyl Ester | 1.4 nM (Kd) pnas.org | GRP-R specific antagonist nih.govatsjournals.org |
Molecular Determinants of Receptor Selectivity and High Affinity Binding
The high affinity and receptor selectivity of this compound are governed by specific molecular interactions within the binding pocket of the bombesin receptors. While a crystal structure of this specific ligand-receptor complex is not available, SAR studies and molecular modeling of related compounds provide valuable insights into the key determinants.
The C-terminal portion of bombesin and its analogs is crucial for binding, with the Trp8 and His12 residues being particularly important for high-affinity interaction. The antagonist activity conferred by the D-amino acid at position 6 is believed to stem from an altered peptide backbone conformation that prevents the receptor from undergoing the necessary conformational changes for activation.
The selectivity for the GRP-R over the NMB-R and BRS-3 is determined by subtle differences in the amino acid sequences of the receptor subtypes, particularly in the extracellular loops and transmembrane domains that form the ligand-binding pocket. For instance, studies on other bombesin antagonists have identified key residues in the fourth extracellular domain of the GRP-R that are critical for high-affinity binding and selectivity. nih.gov The nature of the aromatic side chain at position 6 (Tyr in this case) and the C-terminal modification (methyl ester) likely engage in specific hydrophobic and electronic interactions with residues in the GRP-R binding pocket that are not as favorable in the NMB-R or BRS-3.
Preclinical Investigative Models Utilizing Bombesin 6 13 , Tyr 6 Methyl Ester
Studies in Animal Models of Bombesin (B8815690) Receptor Function
Animal models have been instrumental in delineating the physiological roles of bombesin-like peptides. The application of bombesin (6-13), Tyr(6) methyl ester in these models has been pivotal in confirming the involvement of the GRP-receptor in specific biological responses.
Central Nervous System Research
In the central nervous system (CNS), bombesin-like peptides are implicated in a range of regulatory functions. doi.org The use of this compound has been crucial in dissecting the receptor subtypes responsible for these effects.
Intracerebroventricular administration of bombesin is known to induce hypothermia in rats. To identify the specific receptor subtype mediating this response, preclinical studies have utilized this compound. In a study involving free-moving male Wistar rats, intracerebroventricular injection of bombesin produced a significant drop in rectal temperature. Pretreatment with this compound was shown to inhibit this bombesin-induced hypothermia, indicating that the effect is mediated through the GRP-receptor. nih.gov The study demonstrated that while bombesin, GRP, and neuromedin B (NMB) all induced hypothermia, the GRP-receptor antagonist, this compound, effectively blocked the hypothermic response to both bombesin and NMB. nih.gov This highlights the compound's utility in pharmacologically characterizing the central thermoregulatory pathways governed by bombesin-like peptides.
Table 1: Effect of [D-Tyr(6)]BN(6-13) Methyl Ester on Bombesin-Induced Hypothermia in Rats
| Treatment Group | Rectal Temperature Change (°C) at Peak Effect | Inhibition of Hypothermia |
|---|---|---|
| Bombesin (0.3 µg, i.c.v.) | -1.5 ± 0.2 | N/A |
| [D-Tyr(6)]BN(6-13) methyl ester + Bombesin | Significantly reduced temperature drop | Yes |
Data derived from studies in male Wistar rats. nih.gov
Beyond thermoregulation, bombesin-like peptides influence other centrally-mediated physiological processes, such as feeding behavior. Intracerebroventricular injections of bombesin have been shown to suppress food intake, a condition known as anorexia. nih.gov The role of the GRP-receptor in this response has been confirmed through the use of this compound. In studies with fasted male Wistar rats, the anorexic effect of centrally administered bombesin was completely blocked by pretreatment with this compound. nih.gov This finding suggests that bombesin primarily suppresses food intake through a mechanism involving the GRP-receptor. nih.gov The specificity of this interaction allows researchers to isolate and study the neural circuits and downstream signaling pathways, such as the NO-cGMP-PKG pathway, that are engaged by GRP-receptor activation to modulate feeding behavior. nih.gov
Table 2: Antagonism of Bombesin-Induced Anorexia by [D-Tyr(6)]BN(6-13) Methyl Ester
| Experimental Condition | Food Intake (g) | Outcome |
|---|---|---|
| Vehicle Control | Baseline | Normal feeding |
| Bombesin (i.c.v.) | Significantly reduced | Anorexia induced |
| [D-Tyr(6)]BN(6-13) methyl ester + Bombesin | No significant reduction from baseline | Anorexia inhibited |
Findings based on research in fasted male Wistar rats. nih.gov
Pulmonary System Research
Bombesin-like peptides are also recognized for their role in the pathophysiology of certain lung diseases, where they can contribute to inflammation and cellular proliferation.
In the context of lung pathology, such as bronchopulmonary dysplasia (BPD), bombesin-like peptides are implicated in the inflammatory cascade that leads to conditions like mast cell hyperplasia. nih.gov Animal models of BPD, including those using hyperoxic premature baboons, have demonstrated that elevated levels of bombesin-like peptides are associated with an increase in lung mast cells. nih.gov While this compound was not utilized in in vivo blocking studies in these specific models due to limited availability, the research highlights that bombesin administration to mice induces lung mast cell accumulation. nih.govnih.gov This suggests a proliferative or chemotactic role for bombesin-like peptides in mast cell responses within the lung.
The pro-inflammatory effects of bombesin-like peptides in the lungs include the recruitment of inflammatory cells. The compound this compound has been used in in vitro models to characterize the specific receptor interactions driving these responses. For instance, in studies of mast cell chemotaxis, bombesin and other bombesin-like peptides were found to induce the migration of the murine mast cell line MC/9. nih.gov The involvement of the GRP-receptor in this process was investigated using this compound. Although not used in vivo, its application in these in vitro chemotaxis assays helps to dissect the molecular mechanisms by which bombesin-like peptides contribute to the inflammatory environment in lung tissues by promoting the migration of mast cells. nih.gov
Table 3: In Vitro Mast Cell Chemotaxis in Response to Bombesin-like Peptides
| Chemotactic Agent | Mast Cell Migration | Effect of GRP-R Antagonist ([D-Tyr(6)]BN(6-13) methyl ester) |
|---|---|---|
| Bombesin | Increased | Blocked migration |
| Gastrin-Releasing Peptide (GRP) | Increased | Blocked migration |
Based on in vitro experiments using the MC/9 mast cell line. nih.gov
Gastrointestinal System Research (e.g., Pancreatic Acinar Function)
In the realm of gastrointestinal research, [D-Phe6]bombesin(6-13) methyl ester has been instrumental in elucidating the function of pancreatic acinar cells. Studies using isolated rat pancreatic acini have demonstrated that this compound acts as a competitive antagonist to the effects of GRP-like peptides. nih.gov For instance, it effectively inhibits amylase secretion stimulated by the C-terminal decapeptide of gastrin-releasing peptide (GRP-10). nih.gov
In these in vitro models, [D-Phe6]bombesin(6-13) methyl ester shows no agonist activity on its own but dose-dependently inhibits GRP-10-induced amylase release. nih.gov This antagonistic action is characterized by a parallel rightward shift in the GRP-10 dose-response curve, which is indicative of competitive inhibition at the receptor level. nih.gov The potency of this antagonist is highlighted by its high affinity for the GRP-preferring subtype of bombesin receptors found on pancreatic tissue. nih.gov
Investigations in conscious rats further confirmed its role as a potent and competitive antagonist in vivo. nih.gov While it effectively blocked pancreatic enzyme secretion stimulated by exogenous GRP-10, it did not alter basal pancreatic secretion or the physiological secretion stimulated by food intake or the diversion of bile-pancreatic juice. nih.gov This suggests that under the studied physiological conditions in rats, endogenous bombesin-like peptides may not be the primary mediators of meal-stimulated pancreatic secretion. nih.gov
| Experimental Model | Key Agonist | Observed Effect of Antagonist | Conclusion | Reference |
|---|---|---|---|---|
| Isolated Rat Pancreatic Acini | GRP-10 | Competitively inhibited amylase secretion. | Functions as a competitive antagonist at the GRP receptor. | nih.gov |
| Conscious Rats | GRP-10 (exogenous) | Dose-dependently inhibited maximal amylase response by up to 97%. | Potent competitive antagonist in vivo. | nih.gov |
| Conscious Rats | Liquid Food Intake / Bile-Pancreatic Juice Diversion | No alteration in amylase secretion. | Endogenous bombesin-like peptides may not mediate meal-stimulated secretion in this model. | nih.gov |
Role as a Pharmacological Probe in Preclinical Disease Models
The specificity of this compound and its analogs for the GRP-receptor makes them invaluable pharmacological probes in various preclinical disease models, ranging from oncology to metabolic disorders.
The GRP-receptor is frequently overexpressed in a variety of human cancers, including prostate, breast, small cell lung, and pancreatic cancers, making it a prime target for both diagnostics and therapeutics. snmjournals.orgresearchgate.netsnmjournals.org Bombesin antagonists are crucial for investigating the role of the GRP/GRP-R system in tumor biology.
Potent bombesin antagonists, including those based on the bombesin(6-14) sequence, have been shown to inhibit the growth of various tumors in preclinical models. snmjournals.orgscholaris.ca For example, the bombesin receptor antagonist RC-3095, a related peptide analog, was found to inhibit the growth of human pancreatic cancer xenografts in nude mice. snmjournals.org Mechanistically, these antagonists work by blocking the trophic effects of GRP and other bombesin-like peptides that are often produced by the tumors themselves, creating an autocrine growth loop. researchgate.net By binding to the GRP-receptor, the antagonist prevents the natural ligand from activating downstream signaling pathways that promote cell proliferation and survival. researchgate.net Studies have also explored conjugating these bombesin analogs to cytotoxic agents to deliver a therapeutic payload directly to tumor cells, thereby enhancing anti-tumor efficacy in xenograft models. science.gov
This compound and its analogs are pivotal in the development and validation of molecular targeting strategies. Because GRP-receptors are overexpressed on cancer cells, radiolabeled bombesin peptides are being developed for tumor imaging (e.g., PET/SPECT) and peptide receptor radionuclide therapy (PRRT). snmjournals.orgnih.govmdpi.com
In this context, [D-Phe6]bombesin(6-13) methyl ester serves as a selective GRP-R ligand used in competitive binding assays and blocking studies to confirm the specificity of new radiolabeled agents. mdpi.comnih.gov For instance, in preclinical evaluations using human cancer cell lines like PC-3 (prostate cancer), the ability of a new radiotracer to bind to GRP-receptors is confirmed by its displacement with an excess of an unlabeled antagonist like a bombesin(6-14) derivative. mdpi.com Furthermore, in in vivo xenograft models, co-injection of a bombesin antagonist with a radiolabeled tracer is used to demonstrate receptor-specific uptake in the tumor versus non-target tissues. mdpi.comresearchgate.net This compound's ability to selectively block binding to GRP-R while not affecting the NMB-R or BRS-3 receptor subtypes is particularly useful for characterizing the receptor expression profile of tumors and designing highly specific targeting agents. nih.gov
| Application | Model System | Role of the Compound | Key Finding | Reference |
|---|---|---|---|---|
| Receptor Binding & Specificity | Human Lung Cancer Cells (H727, etc.) | Used as a selective GRP-R ligand to differentiate binding from other bombesin receptor subtypes. | Allows for precise quantification of GRP-R expression on cancer cells. | nih.gov |
| Blocking Studies (In Vivo) | PC-3 Prostate Cancer Xenografts | Co-injected with a radiolabeled tracer to confirm target specificity. | Significantly reduced tumor and pancreas uptake of the tracer, confirming GRP-R mediated accumulation. | mdpi.com |
| Radioligand Development | Mouse Fibroblasts expressing GRP-R | Used as a radiolabeled antagonist to characterize receptor binding properties. | Demonstrated high-affinity binding to the GRP-receptor. | pnas.org |
The bombesin receptor family, including GRP-R, NMB-R, and BRS-3, is implicated in the central regulation of energy homeostasis, satiety, and glucose metabolism. nih.govnih.gov While knockout studies of the BRS-3 receptor have most strongly linked it to obesity and diabetes, the GRP-R also contributes to these pathways. nih.govresearchgate.net
[D-Phe6]bombesin(6-13) methyl ester is used as a pharmacological tool to isolate the effects mediated by the GRP-receptor. Research indicates that this antagonist has high affinity for the GRP-receptor (BB2) but a very low affinity for the bombesin receptor subtype-3 (BRS-3). nih.govnih.gov This selectivity is crucial for distinguishing the roles of these different receptors in metabolic control. For example, by using this antagonist, researchers can block GRP-R signaling to study its specific contribution to satiety signals or glucose regulation, without confounding effects from the BRS-3 pathway. nih.gov Its use in in vitro reconstitution assays has also been fundamental in detailing the specific G-protein coupling mechanisms of the GRP-receptor (specifically Gαq), which is the initial step in the signaling cascade that influences metabolic processes. pnas.org
Future Directions and Research Perspectives on Bombesin 6 13 , Tyr 6 Methyl Ester
Development of Next-Generation Bombesin (B8815690) Receptor Antagonists with Enhanced Properties
The initial development of bombesin receptor antagonists, including peptide-based compounds like bombesin (6-13), Tyr(6) methyl ester, was a significant breakthrough, enabling researchers to probe the physiological functions of bombesin receptor signaling. nih.govnih.gov However, the therapeutic potential of these first-generation antagonists was often limited by factors such as poor in vivo stability and suboptimal receptor subtype selectivity. This has spurred the development of next-generation antagonists with enhanced properties.
A major focus has been on creating antagonists with improved metabolic stability and pharmacokinetic profiles. Modifications to the peptide backbone have been a key strategy. For instance, the substitution of the C-terminal Leu¹³-Met¹⁴-NH₂ with a statine-based dipeptide (Sta¹³-Leu¹⁴-NH₂) led to the development of potent GRP-R antagonists with increased resistance to enzymatic degradation. mdpi.commdpi.com Another approach involves the development of non-peptide antagonists, which can offer advantages in terms of oral bioavailability and metabolic stability. pnas.orgnih.gov
The quest for greater receptor subtype selectivity is another critical area of development. The bombesin receptor family includes the GRP-R (BB₂), the neuromedin B receptor (NMB-R or BB₁), and the orphan receptor BRS-3 (BB₃). nih.govmaayanlab.cloud Given that these receptors can mediate different, and sometimes opposing, physiological effects, antagonists with high selectivity for a single receptor subtype are highly desirable for therapeutic applications. The development of antagonists that can differentiate between GRP-R and NMB-R has been a long-standing goal. nih.gov More recently, efforts have also been directed towards developing ligands for the BRS-3 receptor to elucidate its physiological roles and explore its therapeutic potential.
The paradigm for receptor-targeted cancer applications has also shifted, with a growing recognition that antagonists may be superior to agonists for in vivo tumor targeting. mdpi.comsnmjournals.org Radiolabeled antagonists often exhibit better tumor-to-background ratios and may avoid the potential mitogenic effects of agonists. snmjournals.org This has led to the development of a wide array of radiolabeled antagonists for cancer imaging and therapy, building on the principles established with early radiolabeled antagonists.
Finally, the creation of "hybrid" or "bifunctional" molecules represents a novel frontier. These compounds combine a bombesin receptor antagonist with another pharmacophore to target multiple disease pathways simultaneously. nih.gov For example, a hybrid molecule might target both a bombesin receptor and an opioid receptor to address both the primary pathology and associated pain. nih.gov
Table 1: Examples of Next-Generation Bombesin Receptor Antagonists and their Properties
| Compound Class | Example | Key Features | Reference(s) |
|---|---|---|---|
| Statine-Based Antagonists | JMV594 | Increased metabolic stability | mdpi.com |
| Non-Peptide Antagonists | PD176252 | High affinity for BB₁ and BB₂ receptors | pnas.orgmedchemexpress.com |
| Radiolabeled Antagonists | Demobesin 1 | Suitable for tumor imaging | snmjournals.org |
| Hybrid Compounds | Bombesin-opioid hybrids | Dual targeting of bombesin and opioid receptors | nih.gov |
Advanced Structural Biology Approaches for Receptor-Ligand Complex Characterization
A detailed understanding of the molecular interactions between bombesin receptors and their ligands is crucial for the rational design of new drugs. Advanced structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), are providing unprecedented insights into these interactions.
Recent breakthroughs have included the determination of the cryo-EM structures of the GRP-R in complex with both agonist and antagonist ligands. pnas.org These structures have revealed the precise binding pocket and the conformational changes that occur upon receptor activation. For example, the structure of GRP-R bound to a non-peptide antagonist, PD176252, has elucidated how this small molecule can effectively block the receptor's active site. pnas.org Similarly, cryo-EM structures of the NMB-R and GRP-R bound to their respective peptide agonists have shed light on the structural basis of ligand recognition and receptor selectivity. zidd.ac.cn
These structural studies have highlighted the critical role of the C-terminal region of bombesin-like peptides in receptor binding and activation. zidd.ac.cn They have also provided a framework for understanding how modifications to the peptide sequence, such as those in this compound, can switch a compound from an agonist to an antagonist.
In addition to experimental techniques, computational approaches such as molecular dynamics (MD) simulations are playing an increasingly important role. biorxiv.org MD simulations can be used to model the dynamic behavior of receptor-ligand complexes and to predict the binding affinities of new compounds. biorxiv.org By combining experimental structural data with computational modeling, researchers can develop detailed pharmacophore models that describe the key chemical features required for high-affinity binding to a specific bombesin receptor subtype. nih.gov These models can then be used for in silico screening of large chemical libraries to identify novel lead compounds for drug development. nih.gov
Table 2: Structural Biology Studies of Bombesin Receptors
| Technique | Receptor | Ligand(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Cryo-EM | GRP-R | GRP, [D-Phe⁶, β-Ala¹¹, Phe¹³, Nle¹⁴]Bn(6–14) | Revealed molecular mechanisms of ligand binding and receptor activation | pnas.org |
| X-ray Crystallography | GRP-R | PD176252 (antagonist) | Elucidated antagonist binding mode | pnas.org |
| Cryo-EM | NMB-R, GRP-R | NMB, GRP | Structural basis of ligand recognition and selectivity | zidd.ac.cn |
| Molecular Dynamics | BB₁ and BB₂ | Bombesin | Modeled the bound conformations and binding energies | biorxiv.org |
Integrative Systems Biology Investigations of Bombesin Receptor Networks and Signaling Crosstalk
The physiological effects of bombesin receptor activation are not mediated by a single, linear signaling pathway. Instead, these receptors engage with a complex network of intracellular signaling molecules, and their activity is integrated with signals from other receptor systems. A systems biology approach, which seeks to understand the behavior of these complex networks as a whole, is essential for a comprehensive understanding of bombesin receptor function. academie-sciences.fr
A key area of investigation is the crosstalk between bombesin receptors and receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). esmed.orgesmed.orgfrontiersin.org It has been shown that activation of bombesin receptors can lead to the "transactivation" of EGFR, a process where the G protein-coupled receptor (GPCR) stimulates the tyrosine kinase activity of the RTK. esmed.orgesmed.org This crosstalk is implicated in the growth-promoting effects of bombesin-like peptides in some cancer cells. maayanlab.cloudesmed.orgfrontiersin.org The use of specific antagonists, such as those for the GRP-R, is crucial for dissecting the contribution of each receptor system to these integrated cellular responses. esmed.org
Systems biology approaches can also help to elucidate the broader signaling networks downstream of bombesin receptors. These receptors are known to couple to multiple G protein families, including Gq/11 and G12/13, which in turn activate a diverse array of effector proteins such as phospholipase C, protein kinase C, and small GTPases like Rho. nih.govfrontiersin.orgnih.gov Mapping these complex signaling cascades and understanding how they are regulated in a cell-type-specific and context-dependent manner is a major challenge. High-throughput technologies, such as transcriptomics, proteomics, and phosphoproteomics, can provide large datasets on the cellular response to bombesin receptor activation or inhibition, which can then be used to construct and validate computational models of these signaling networks.
Furthermore, a systems-level understanding is needed to unravel the role of bombesin receptors in complex physiological processes such as appetite regulation, anxiety, and itch. nih.govmaayanlab.cloudnih.govfrontiersin.org These processes involve interactions between multiple cell types and neural circuits, and specific pharmacological tools are essential for teasing apart the roles of different bombesin receptor subtypes in these complex systems.
Novel Methodological Paradigms in Bombesin Receptor Research and Drug Discovery Tool Development
Advances in bombesin receptor research are intrinsically linked to the development of new and improved research tools. The creation of highly specific and potent ligands, such as this compound, has been a driving force in the field. Building on this, several novel methodological paradigms are emerging.
One of the most significant areas of development is in the field of molecular imaging. The overexpression of bombesin receptors, particularly GRP-R, on various cancer cells has made them attractive targets for the development of imaging agents. nih.govcomputer.orgnih.govnih.gov Fluorescently labeled bombesin analogs have been developed to visualize tumor margins during surgery and to non-invasively monitor tumor metabolism. nih.govcomputer.org These probes offer a safe and cost-effective alternative to radionuclide-based imaging for certain applications. nih.gov The development of near-infrared (NIR) fluorescent probes is particularly promising, as NIR light can penetrate tissues more deeply, allowing for in vivo imaging. computer.org
In the realm of drug discovery, new assay formats are being developed to facilitate high-throughput screening for novel bombesin receptor modulators. For example, fluorescence-based assays that measure intracellular calcium mobilization can be used to distinguish between agonists and antagonists in a high-throughput format. acs.orgmdpi.commdpi.com The development of such assays is crucial for screening large compound libraries to identify new chemical scaffolds for drug development.
Furthermore, the design and synthesis of novel chemical probes continue to be a priority. This includes the development of photo-activatable ligands that can be used to study receptor-protein interactions with high spatial and temporal resolution, as well as the creation of bitopic ligands that bind to both the orthosteric and an allosteric site on the receptor, potentially offering novel pharmacological profiles. The ongoing development of these and other innovative tools will undoubtedly continue to advance our understanding of bombesin receptor biology and facilitate the discovery of new therapeutics.
Q & A
What is the mechanism of action of bombesin (6-13), Tyr(6) methyl ester as a bombesin receptor antagonist?
This compound acts as a competitive antagonist at bombesin receptors, preferentially targeting the gastrin-releasing peptide (GRP)-preferring receptor subtype (BB2). Its antagonism is mediated by structural modifications, including the D-Phe substitution at position 6 and methyl esterification, which enhance binding affinity and reduce enzymatic degradation. Functional assays demonstrate its inhibition of GRP-induced signaling pathways, such as phospholipase C activation and inositol phosphate generation, with a reported Ki of 5 nM for pancreatic amylase secretion inhibition . Receptor binding studies using radiolabeled ligands (e.g., [¹²⁵I-Tyr⁴]bombesin) confirm its high affinity (Ki = 2.8 nM) for BB2 receptors in human lung and rat myometrium .
How does the antagonistic efficacy of this compound vary across bombesin receptor subtypes (BB1, BB2, BB3)?
The compound exhibits subtype selectivity, with the highest affinity for BB2 (GRP-preferring) receptors. Affinity data from competitive binding assays reveal:
- BB2 : Ki = 2.8 nM (human lung membranes) , 5 nM (rat myometrium) .
- BB1/BB3 : Significantly lower affinity (>100-fold difference), as shown by its weak displacement of neuromedin B (NMB) binding (Ki = 10,000 nM for BB3) .
Methodologically, subtype specificity is validated using selective agonists/antagonists (e.g., GRP vs. NMB) and receptor knockout models .
What experimental models are used to study the pharmacological effects of this compound?
- In vitro :
- In vivo :
How do methodological variations impact the observed antagonistic effects in behavioral studies?
- Dosage : Intrathecal (i.t.) administration of 2–100 nmoles shows dose-dependent inhibition of GRP18–27-induced scratching but no effect on GNTI-induced scratching .
- Route of administration : Subcutaneous (s.c.) doses (10–30 mg/kg) of RC-3095 (another antagonist) fail to block GNTI-induced scratching, highlighting route-specific efficacy .
- Controls : Saline pretreatments and GRP18–27 challenge are critical for distinguishing peptide-specific effects from nonspecific grooming behaviors . Statistical methods (ANOVA, Mann-Whitney U test) are employed to validate significance .
What functional assays validate bombesin receptor antagonism by this compound?
- Inositol phosphate generation : Measured in rat myometrium, where this compound inhibits GRP-induced IP3 production .
- Amylase secretion inhibition : In pancreatic acini, the compound blocks bombesin-stimulated enzyme release (IC₅₀ = 5 nM) .
- Radioligand displacement : Competitive binding assays using [¹²⁵I-Tyr⁴]bombesin in human lung membranes confirm affinity .
What are the limitations of using this antagonist in GRP-mediated signaling studies?
- Behavioral specificity : It inhibits GRP18–27-induced scratching but not grooming or preening, suggesting divergent neural pathways for itch and grooming .
- Receptor redundancy : In GNTI-induced scratching models, the compound fails to antagonize behavior, implicating non-GRP mediators (e.g., kappa opioid receptors) .
- Dose-response variability : Higher doses (100 nmoles, i.t.) do not enhance efficacy, indicating receptor saturation or off-target effects .
How is this compound synthesized and characterized?
- Synthesis : Solid-phase peptide synthesis (SPPS) with D-Phe substitution at position 6 and methyl esterification at the C-terminal .
- Characterization : Purity assessed via HPLC, and identity confirmed by mass spectrometry (methods inferred from standard practices). Phoenix Pharmaceuticals is a documented supplier .
What molecular interactions underlie its high affinity for BB2 receptors?
- Structural determinants : D-Phe⁶ enhances steric hindrance, reducing proteolytic degradation. The methyl ester group stabilizes the C-terminal, improving receptor binding .
- Receptor docking : Molecular modeling suggests interactions with BB2-specific residues in transmembrane domains, validated by alanine scanning mutagenesis (referenced in ).
How does this antagonist compare to others (e.g., RC-3095, BW2258U89) in potency and selectivity?
- Potency : this compound (Ki = 2.8 nM) is more potent than BW2258U89 (Ki = 35 nM) in BB2 binding .
- Selectivity : Unlike RC-3095, which also targets BB1, this compound shows >100-fold selectivity for BB2 over BB1/BB3 .
What in vivo evidence supports its role in modulating central feeding behavior?
- Fourth ventricular injection : 5 ng of the antagonist increases milk intake in rats within 5 minutes, persisting for 60 minutes. Behavioral monitoring confirms food-specific effects (not generalized arousal) .
- Controls : Saline injections and GRP receptor knockout models validate specificity. Statistical analysis uses one-way ANOVA with post-hoc tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
